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molecular formula C8H7BrO3 B079518 2-Bromo-4-methoxybenzoic acid CAS No. 74317-85-4

2-Bromo-4-methoxybenzoic acid

Cat. No. B079518
M. Wt: 231.04 g/mol
InChI Key: SEJVMKLJNIKFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884127B2

Procedure details

2-Bromo-4-nitrobenzoic acid (3 g, 12.2 mmol) was reacted with sodium methoxide (6 g, 111 mmol) in dry DMSO (250 mL) at 80° C. After completion of reaction mixture was poured over crushed ice, acidified with 1:1 HCl and extracted with EtOAc (3×150 mL). The organic layer was concentrated to obtain the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([N+]([O-])=O)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][O-:15].[Na+].Cl>CS(C)=O>[Br:1][C:2]1[CH:10]=[C:9]([O:15][CH3:14])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
sodium methoxide
Quantity
6 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction mixture
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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